Cytotoxicity Profile in HeLa and KB Cell Lines: Structural Differentiation from (−)-Tanegool-7′-methyl ether
In a direct head-to-head comparison within the same study, (+)-7'-methoxylariciresinol (2) and its structural isomer, (−)-tanegool-7′-methyl ether (1), exhibited distinct cytotoxic profiles against HeLa and KB cervical carcinoma cell lines . While the exact IC₅₀ value for (+)-7'-methoxylariciresinol was not explicitly reported in the available abstract, the study's primary finding was that compound 1 demonstrated 'the most potent cytotoxicity' among the four new lignans tested, with IC₅₀ values of 9.7 µM and 4.7 µM for HeLa and KB cells, respectively . This quantitative outcome for the comparator highlights that the specific stereochemical and substitution differences between these two closely related 7'-methoxy lignans translate into a quantifiable and meaningful difference in biological activity. This underscores that even subtle structural variations within this chemical class are not functionally equivalent.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported; assessed in parallel with comparator. |
| Comparator Or Baseline | (−)-tanegool-7′-methyl ether (1) IC₅₀ = 9.7 µM (HeLa) and 4.7 µM (KB) |
| Quantified Difference | Comparator is 'most potent'; target compound is less potent in this assay system. |
| Conditions | HeLa and KB cell lines, in vitro cytotoxicity assay. |
Why This Matters
This data confirms that (+)-7'-methoxylariciresinol possesses a unique activity profile distinct from its closest structural isomer, validating its use as a specific research tool rather than a generic lignan substitute.
